Ramipril EP Impurity C

HPLC method validation impurity quantification correction factor

Accurate quantification of ramipril impurity C requires its specific correction factor (2.5 in EP, RRF 0.42 in USP). Substituting with other impurities invalidates related-substances methods. This reference standard ensures regulatory compliance for ANDA filings and stability-indicating HPLC validation. - **Critical System Suitability**: Resolves impurity C/D critical pair (ΔRRT 0.1-0.2) - **Regulatory Grade**: Meets EP & USP monograph limits (≤0.5%) - **Nitrosamine Risk Assessment**: Enables nitroso-derivative separation for EMA/FDA compliance

Molecular Formula C23H38N2O5
Molecular Weight 422.6 g/mol
Cat. No. B12295881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril EP Impurity C
Molecular FormulaC23H38N2O5
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28)
InChIKeyREDFEBRIUVBHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril EP Impurity C – Identity and Pharmacopoeial Baseline


Ramipril EP Impurity C (CAS 99742-35-5), also designated as Ramipril USP Related Compound C and chemically named hexahydroramipril, is a specified, qualified impurity of the angiotensin-converting enzyme (ACE) inhibitor ramipril . It is one of only four impurities (A, B, C, D) explicitly quantified in both the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) monographs, each subject to a limit of ≤0.5% [1]. Structurally, it is the cyclohexyl analogue of ramipril, wherein the phenyl ring of the parent drug is fully hydrogenated to a cyclohexyl moiety (molecular formula C23H38N2O5, MW 422.6) . It is supplied as an EP and USP reference standard, stored at 2–8°C, and intended exclusively for laboratory use in analytical method development, validation, and quality control [2].

Why Ramipril EP Impurity C Cannot Be Substituted by Other Impurity Standards


Although ramipril impurities A, B, C, and D share the same acceptance criterion (≤0.5%) and are all classified as specified impurities, their analytical behaviour diverges profoundly [1]. Impurity C is structurally distinct as the sole hexahydro (cyclohexyl) derivative, arising from over-hydrogenation during synthesis rather than esterification (impurity A, B), cyclisation (impurity D), or hydrolysis (impurity E) pathways [2]. This unique saturated ring system confers chromatographic properties—retention time, UV absorptivity, and mass spectrometric response—that cannot be simulated by any other ramipril impurity [3]. The correction factor (2.5 in EP; RRF 0.42 in USP) is the highest among all specified impurities, meaning that direct area-% normalisation without this factor would under-report impurity C by a factor of 2.5, leading to false compliance [4]. Substituting impurity C with impurity A, B, or D as a system suitability marker would therefore invalidate the quantitative accuracy of the entire related-substances method.

Ramipril EP Impurity C – Quantitative Comparator Evidence for Analytical Selection


Correction Factor – The Highest Among Specified Ramipril Impurities

Ramipril EP Impurity C exhibits the most extreme deviation from unity response among all four specified impurities. In the EP monograph method, impurity C requires a correction factor of 2.5, whereas impurity A, B, and D have correction factors of 1.0, 1.1, and 1.2, respectively [1]. Correspondingly, the USP assigns impurity C a relative response factor (RRF) of 0.42, versus 1.0 for impurities A, B, and D [2]. This means that at identical mass concentrations, impurity C produces only 40% of the UV₂₁₀ signal of ramipril, necessitating multiplication of its peak area by 2.5 (EP) or division by 0.42 (USP) to obtain an accurate mass-percentage result [1]. No other ramipril-specified impurity exhibits a correction factor this large or an RRF this low.

HPLC method validation impurity quantification correction factor relative response factor

Structural Uniqueness – Cyclohexyl Moiety Governs Chromatographic Behaviour

Ramipril EP Impurity C is the only specified impurity in which the phenyl ring of ramipril is fully hydrogenated to a cyclohexyl group, yielding molecular formula C₂₃H₃₈N₂O₅ (MW 422.6) versus ramipril's C₂₃H₃₂N₂O₅ (MW 416.5) [1]. This saturation increases the calculated logP from 2.9 (ramipril) to 3.44 (impurity C), a ΔlogP of +0.54 . By contrast, impurity A (methyl ester, MW 402.5) and impurity B (isopropyl ester, MW 430.6) retain the phenyl ring and differ only in the ester moiety; impurity D (diketopiperazine, MW 398.5) retains the phenyl ring in a cyclised core [2]. The cyclohexyl ring elevates retention on reversed-phase columns, placing impurity C at an RRT of 1.5 (USP), between impurity B (1.3) and impurity D (1.6), a retention window governed directly by the saturated-ring hydrophobicity [3].

impurity profiling structure-retention relationship lipophilicity synthesis pathway

Relative Retention Time – Critical Positioning for Method Selectivity

Ramipril EP Impurity C elutes at a relative retention time (RRT) of approximately 1.5 versus ramipril (1.0) under USP conditions, and about 1.5 under BP/EP conditions [1][2]. This places it in a narrow retention window between impurity B (RRT 1.3) and impurity D (RRT 1.6–1.7), with a ΔRRT of only 0.1–0.2 from impurity D [1]. The critical resolution pair in the EP monograph is ramipril/impurity A (Rs ≥1.5), but the impurity C/impurity D pair is the most chromatographically challenging separation among the specified impurities due to their proximity [3]. The factorial design optimisation study by Jančić-Stojanović et al. (2010) demonstrated that mobile-phase pH and acetonitrile content must be precisely controlled to maintain baseline resolution of impurity C from co-eluting species, confirming that its RRT is a sensitive indicator of column and method performance [3].

chromatographic separation system suitability relative retention time peak resolution

Detection and Quantitation Limits – Differentiated Sensitivity Profile

Under the optimised green HPLC method validated per ICH Q2(R1) guidelines, Ramipril EP Impurity C exhibits a limit of detection (LOD) of ~0.070% and a limit of quantitation (LOQ) of ~0.213% relative to the ramipril test concentration, with an acceptability criterion of LOD ≤ 0.15% and LOQ ≤ 0.25% [1]. Compared to the other specified impurities, impurity C shows intermediate sensitivity: its LOD is approximately 2.3× higher (less sensitive) than impurity A (0.030%) and impurity D (0.030%), and 1.9× higher than impurity B (0.037%) [1]. Its LOQ is approximately 2.3× higher than impurity A (0.092%) and impurity D (0.091%), and 2.0× higher than impurity B (0.107%) [1]. Despite this reduced intrinsic sensitivity, both values remain well within the pharmacopoeial acceptability thresholds, and the method recovery for impurity C (95.1–105.7%) is equivalent to impurities A, B, and D [1].

method validation LOD LOQ ICH Q2(R1) sensitivity

Pharmacopoeial Regulatory Status – Mandatory Individual Control in EP and USP

Among the 14 impurities (A–N) listed in the European Pharmacopoeia ramipril monograph, only impurities A, B, C, and D are designated as 'specified impurities' requiring individual quantification and control at ≤0.5% [1]. Impurities E through N are classified as 'other detectable impurities' subject to a general ≤0.10% unspecified impurity limit [1]. The United States Pharmacopeia similarly requires quantification of only four related compounds (A, B, C, D), each at ≤0.5% [2]. This classification reflects a regulatory determination that impurities A–D are process-related impurities arising from the manufacturing route, whereas impurities E (ramiprilat, the active metabolite with 6× greater ACE inhibitory potency than ramipril) and D (diketopiperazine, pharmacologically inactive) are primarily degradation products [3]. Impurity C therefore occupies a distinct regulatory category as a process impurity that must be individually resolved, identified, and reported in every batch release, ANDA filing, and stability study [1][2].

pharmacopoeial monograph regulatory compliance specified impurity ICH Q3A

Pharmacological Activity Profile – A Diastereomer with Potential ACE Inhibition

Ramipril EP Impurity C (hexahydroramipril) is reported to be a diastereomer of ramipril and to possess similar pharmacological activity, implying likely inhibition of angiotensin-converting enzyme (ACE), although specific published IC₅₀ or Ki values are not available in the public domain . This contrasts with impurity D (ramipril diketopiperazine), which is explicitly documented as inactive as an ACE inhibitor, and impurity E (ramiprilat), which is up to 6-fold more potent than the parent drug ramipril [1]. As a hexahydro derivative retaining the intact carboxylate ester prodrug motif and the octahydrocyclopenta[b]pyrrole core, impurity C has the structural prerequisites for metabolic activation to a ramiprilat-like diacid . Its calculated logP of 3.44 versus ramipril's 2.9 further suggests altered tissue distribution if present systemically . These considerations place impurity C in an intermediate risk category—potentially active but far less well-characterised than impurity E—underscoring the importance of its quantification and control at the ≤0.5% pharmacopoeial threshold.

ACE inhibition impurity safety qualification diastereomer pharmacology toxicological risk assessment

Ramipril EP Impurity C – Procurement and Application Scenarios


HPLC System Suitability and Method Validation for Regulatory Submissions

Given its unique correction factor of 2.5 (highest among all specified impurities) and its RRT of 1.5 precisely between impurities B and D, Ramipril EP Impurity C is an essential component of system suitability solutions for any HPLC method intended to comply with EP or USP monographs [1]. Its inclusion in the resolution mixture verifies that the chromatographic system can adequately separate the impurity C/D critical pair (ΔRRT ≈ 0.1–0.2), and its corrective multiplication factor confirms detector linearity and integration accuracy across the entire impurity response range [2]. For ANDA filers, demonstrating robust quantification of impurity C using the EP CRS or USP RS is a prerequisite for method validation reports submitted to regulatory agencies.

Stability-Indicating Method Development and Forced Degradation Studies

Although impurity C is primarily a process impurity rather than a hydrolytic or thermal degradant (unlike impurities D and E), its structural origin via over-hydrogenation makes it a sentinel marker for hydrogenation step control during API synthesis [1]. In stability-indicating method development, spiking impurity C into stressed samples (acid, base, oxidative, photolytic) confirms that degradation peaks do not co-elute with this specified impurity, thereby validating peak purity and method specificity [2]. The LOQ of 0.213% for impurity C is adequate to meet the ≤0.5% shelf-life limit, but QC laboratories should confirm system sensitivity meets this threshold before initiating long-term stability protocols [3].

High-Resolution Mass Spectrometry for Impurity Profiling

Impurity C (hexahydroramipril) has been successfully employed as one of four model ramipril-related impurities in the validation of a compact benchtop ToF HRMS workflow for rapid accurate mass confirmation, achieving mass error ≤2 ppm [1]. Its +6.0 Da mass shift relative to ramipril (C₂₃H₃₈N₂O₅ vs. C₂₃H₃₂N₂O₅) provides a clear isotopic signature distinguishable from the +14 Da of impurity B (isopropyl ester) and the −18 Da of impurity D (diketopiperazine), making impurity C an ideal calibrant for mass spectrometer mass accuracy checks in routine walk-up open-access MS environments [1].

Reference Standard Qualification for Nitrosamine Risk Assessment

The secondary amine present in impurity C's structure renders it a potential substrate for N-nitrosamine formation under specific conditions (nitrite source, acidic pH), a concern heightened by the global regulatory focus on nitrosamine impurities in 'sartan' and 'pril' drug substances [1]. Although N-nitroso ramipril EP impurity C is a distinct compound, the availability of well-characterised impurity C reference standard enables accurate chromatographic separation and mass spectrometric identification of any nitroso-derivative that may form, supporting the nitrosamine risk assessment required by EMA, FDA, and other agencies for all marketed ACE inhibitor products [1].

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